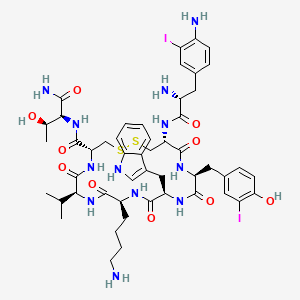
AGN 194310
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de AGN-194310 implica múltiples pasos, comenzando con la preparación de la estructura central de benzotiopirano. Los pasos clave incluyen:
- Formación del núcleo de benzotiopirano a través de reacciones de ciclación.
- Introducción del grupo etinilo en la posición adecuada del anillo de benzotiopirano.
- Acoplamiento del benzotiopirano sustituido con etinilo con 4-etilfenil y derivados del ácido benzoico .
Las condiciones de reacción suelen implicar el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar que se obtenga el producto deseado con alta pureza.
Métodos de producción industrial
La producción industrial de AGN-194310 sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia, el rendimiento y la rentabilidad. Esto implica el uso de reactores a gran escala, sistemas automatizados para el control preciso de las condiciones de reacción y técnicas de purificación como la cristalización y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones
AGN-194310 se somete a diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el anillo de benzotiopirano.
Sustitución: Los grupos etinilo y ácido benzoico pueden sustituirse por otros grupos funcionales para crear análogos de AGN-194310.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean diversos nucleófilos y electrófilos en reacciones de sustitución, a menudo en presencia de catalizadores.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios análogos de AGN-194310 con grupos funcionales modificados, que pueden estudiarse más a fondo por sus actividades biológicas .
Aplicaciones Científicas De Investigación
AGN-194310 se ha estudiado ampliamente por sus aplicaciones en:
Química: Se utiliza como compuesto de prueba para estudiar las vías de señalización del receptor del ácido retinoico.
Biología: Investigado por sus efectos en la diferenciación celular, la proliferación y la apoptosis.
Medicina: Explorado como un posible agente terapéutico para enfermedades como el cáncer, donde puede inhibir el crecimiento de las células cancerosas al bloquear la señalización del receptor del ácido retinoico
Mecanismo De Acción
AGN-194310 ejerce sus efectos uniéndose a los receptores del ácido retinoico (RARα, RARβ y RARγ) con alta afinidad. Esta unión evita la activación de estos receptores por su ligando natural, el ácido retinoico todo-trans. Como resultado, AGN-194310 inhibe la actividad transcripcional mediada por los receptores del ácido retinoico, lo que lleva a una expresión genética alterada y efectos biológicos posteriores, como la inhibición del crecimiento celular y la inducción de la apoptosis .
Comparación Con Compuestos Similares
Compuestos similares
AGN 193109: Otro antagonista del receptor del ácido retinoico con afinidades de unión similares.
Tamibarotene: Un retinoides sintético con actividad selectiva hacia los receptores del ácido retinoico.
BMS 493: Un antagonista pan-receptor del ácido retinoico con actividades biológicas comparables
Unicidad
AGN-194310 es único debido a su alta afinidad por los tres subtipos de receptores del ácido retinoico y sus potentes efectos inhibitorios sobre la transcripción mediada por el receptor del ácido retinoico. Esto lo convierte en una herramienta valiosa para estudiar la señalización del receptor del ácido retinoico y un posible agente terapéutico para enfermedades que implican la desregulación del receptor del ácido retinoico .
Propiedades
IUPAC Name |
4-[2-[4-(4-ethylphenyl)-2,2-dimethylthiochromen-6-yl]ethynyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O2S/c1-4-19-7-12-22(13-8-19)25-18-28(2,3)31-26-16-11-21(17-24(25)26)6-5-20-9-14-23(15-10-20)27(29)30/h7-18H,4H2,1-3H3,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUPKWKWYWOMSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(SC3=C2C=C(C=C3)C#CC4=CC=C(C=C4)C(=O)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229961-45-9 | |
| Record name | 4-((4-(4-Ethylphenyl)-2,2-dimethyl-(2H)-thiochromen-6-yl)ethynyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229961459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-194310 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W3I5K9O0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![sodium;(6R,7R)-3-[(E)-3-(4-amino-6-iminopyrimidin-1-yl)prop-1-enyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1665573.png)







